

In-Depth Technical Guide: 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP)

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Compound of Interest

Compound Name: 14:0 DAP

Cat. No.: B10855631

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CAS Number: 72719-84-7

An Essential Cationic Lipid for Advanced Drug Delivery

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-dimyristoyl-3-dimethylammonium-propane, a cationic lipid widely utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of gene therapy, vaccine development, and targeted drug delivery.

Physicochemical Properties

1,2-dimyristoyl-3-dimethylammonium-propane, often abbreviated as **14:0 DAP** or DMDAP, is a synthetic, ionizable cationic lipid. Its structure comprises two 14-carbon saturated fatty acid chains (myristoyl groups) linked to a dimethylammonium headgroup via a propane-1,2-diol backbone.^[1] This amphiphilic nature is central to its function in forming lipid bilayers and nanoparticles.

While some physicochemical data are readily available from commercial suppliers, specific experimental values for properties such as melting point and pKa are not consistently reported in publicly available literature. The pKa is a critical parameter for ionizable lipids as it governs the pH-responsiveness of the LNP, which is essential for endosomal escape. For a similar

ionizable cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pKa of 5.59 has been reported, suggesting that **14:0 DAP** likely has a pKa in a similar range, making it neutrally charged at physiological pH and positively charged in the acidic environment of the endosome.

Table 1: Physicochemical Properties of 1,2-dimyristoyl-3-dimethylammonium-propane

Property	Value	Source
CAS Number	72719-84-7	[2]
Molecular Formula	C ₃₃ H ₆₅ NO ₄	[2]
Molecular Weight	539.9 g/mol	[2]
Synonyms	14:0 DAP, DMDAP	[2]
Appearance	Solid	[2]
Solubility	Soluble in Chloroform	[2]
Purity	≥95% (commercially available)	[2]
Storage Temperature	-20°C	[2]
Melting Point	Undetermined	N/A
pKa	Not reported (expected to be in the acidic range)	N/A

Synthesis and Characterization

The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane can be achieved through various organic synthesis routes. A common approach involves the esterification of a protected 3-(dimethylamino)propane-1,2-diol with myristic acid.

Representative Synthesis Protocol

The following is a representative, generalized protocol for the synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane. Note: This is a composite protocol and should be adapted and optimized for specific laboratory conditions.

Step 1: Acylation of 3-(dimethylamino)propane-1,2-diol

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(dimethylamino)propane-1,2-diol in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
- Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).
- Slowly add a solution of myristic acid (2.2 equivalents) in the same solvent to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Work-up and Purification

- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in chloroform to isolate the pure 1,2-dimyristoyl-3-dimethylammonium-propane.

Characterization

The identity and purity of the synthesized 1,2-dimyristoyl-3-dimethylammonium-propane should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure. Expected ^1H NMR signals would include peaks corresponding to the protons of the myristoyl fatty acid chains (terminal methyl, methylene

chain, and alpha-carbonyl methylene protons), the propane backbone, and the dimethylamino headgroup.

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected $[M+H]^+$ ion would be observed at m/z 540.9.
- **Purity Analysis:** Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., an evaporative light scattering detector, ELSD).

Mechanism of Action in Drug Delivery

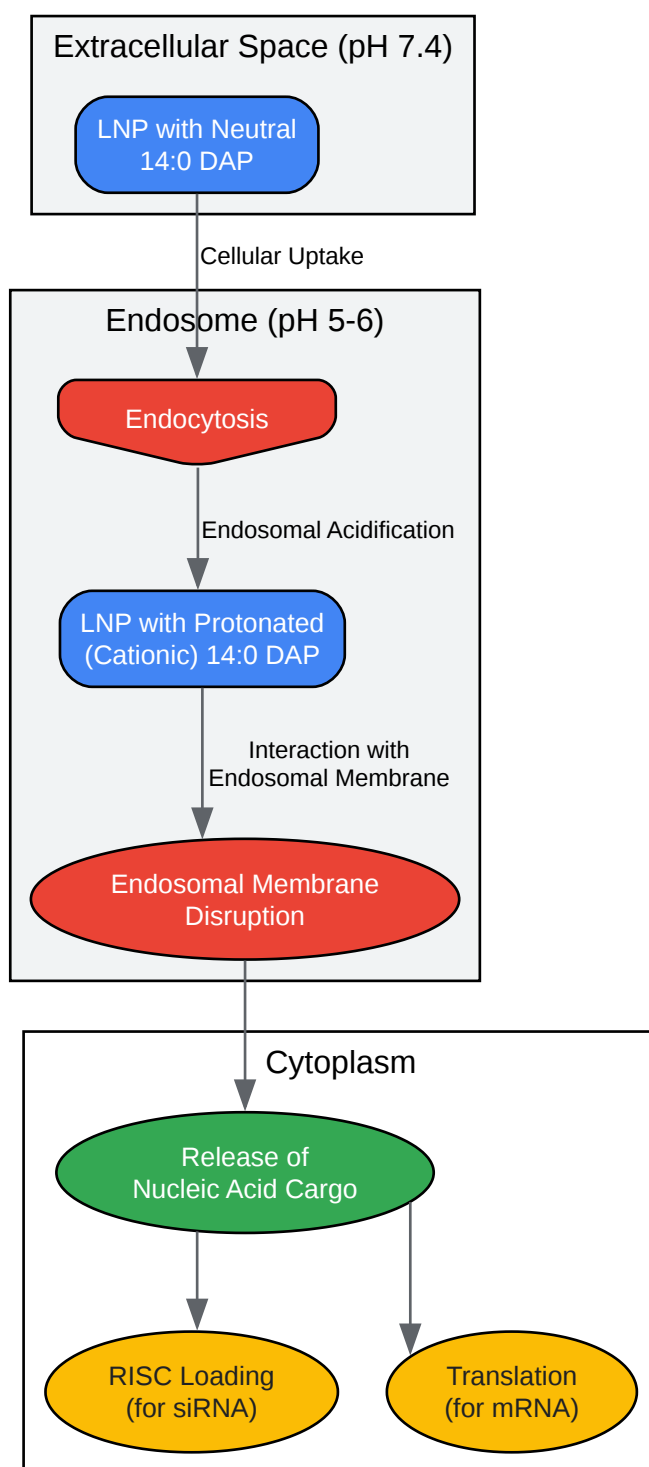
1,2-dimyristoyl-3-dimethylammonium-propane is a key component in LNPs designed for the delivery of nucleic acids, such as siRNA and mRNA. Its function is predicated on its ionizable nature, which facilitates both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.

The overall process involves several stages:

- **LNP Formulation:** At an acidic pH (typically pH 4-5), the dimethylamino headgroup of 1,2-dimyristoyl-3-dimethylammonium-propane is protonated, rendering it positively charged. This positive charge allows for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP.
- **Systemic Circulation:** Once administered, the LNPs are in the bloodstream, where the physiological pH is approximately 7.4. At this pH, the dimethylamino headgroup is largely deprotonated and neutral, which reduces non-specific interactions with blood components and improves the LNP's stability and circulation time.
- **Cellular Uptake:** LNPs are typically taken up by cells through endocytosis.^[3] Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.^{[3][4][5]}
- **Endosomal Escape:** Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to 5-6. This acidic environment protonates the dimethylamino headgroup of 1,2-dimyristoyl-3-dimethylammonium-propane, causing the LNP

to become positively charged. This charge facilitates the disruption of the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

Signaling Pathway for Endosomal Escape



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Caption: LNP-mediated nucleic acid delivery and endosomal escape.

Experimental Protocols

Protocol for LNP Formulation for siRNA Delivery

This protocol describes a representative method for formulating LNPs containing siRNA using 1,2-dimyristoyl-3-dimethylammonium-propane, suitable for in vitro and in vivo applications. The lipids are typically dissolved in ethanol and mixed rapidly with an aqueous solution of siRNA at a low pH.

Materials:

- 1,2-dimyristoyl-3-dimethylammonium-propane (**14:0 DAP**)
- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
- siRNA
- Ethanol (anhydrous)
- Citrate buffer (e.g., 25 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer

Procedure:

- Prepare Lipid Stock Solution: Dissolve **14:0 DAP**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mM.

- Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer (pH 4.0).
- LNP Formation:
 - Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the siRNA-buffer solution. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
 - Vortex Mixing: Alternatively, for small-scale preparations, rapidly inject the lipid-ethanol solution into the siRNA-buffer solution while vortexing vigorously.
- Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the ethanol and exchange the buffer.
- Characterization:
 - Size and Zeta Potential: Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
 - Encapsulation Efficiency: Determine the amount of siRNA encapsulated in the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol for In Vitro siRNA Transfection

This protocol provides a general workflow for transfecting mammalian cells with the formulated LNPs to achieve gene silencing.

Materials:

- siRNA-loaded LNPs
- Mammalian cell line (e.g., HeLa, HEK293)
- Complete cell culture medium
- 96-well cell culture plates

- Reagents for quantifying gene knockdown (e.g., for RT-qPCR or Western blotting)

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
- LNP Treatment: Dilute the siRNA-LNP formulation in serum-free or complete cell culture medium to achieve the desired final siRNA concentration.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubation: Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO₂.
- Analysis of Gene Knockdown:
 - mRNA Level: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of the target gene mRNA compared to a housekeeping gene.
 - Protein Level: Lyse the cells and perform a Western blot to assess the level of the target protein.

Experimental Workflow for siRNA Transfection and Analysis



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Caption: Workflow for in vitro siRNA transfection using LNPs.

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